5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid
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Overview
Description
5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbodithioic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbodithioic acid typically involves multi-component reactions (MCRs). One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various catalysts such as alumina-silica-supported manganese dioxide (MnO₂) in water, yielding the desired product in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of heterogeneous catalysts are often employed to ensure efficient and environmentally friendly synthesis processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbodithioic acid involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the carbodithioic acid group.
4-Cyanopyrazole: Contains a cyano group but lacks the amino and carbodithioic acid groups.
Uniqueness
5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid is unique due to the presence of both amino and carbodithioic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
828245-50-7 |
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Molecular Formula |
C5H4N4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-amino-4-cyanopyrazole-1-carbodithioic acid |
InChI |
InChI=1S/C5H4N4S2/c6-1-3-2-8-9(4(3)7)5(10)11/h2H,7H2,(H,10,11) |
InChI Key |
UYXHZPWJNFAHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C(=S)S |
Origin of Product |
United States |
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